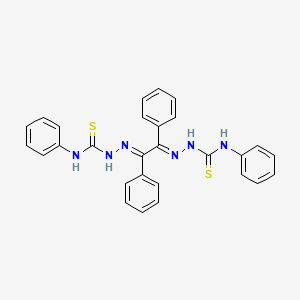
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethanediylidene core, with bis(N-phenylhydrazinecarbothioamide) moieties. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) typically involves the condensation reaction between benzil and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially forming quinones or other oxygenated species.
Reduction: Reduced forms of the compound, possibly leading to the formation of hydrazine derivatives.
Substitution: Substituted phenyl derivatives, depending on the electrophile used in the reaction.
科学研究应用
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) involves its interaction with molecular targets through its hydrazinecarbothioamide moieties. These functional groups can form coordination bonds with metal ions, leading to the formation of metal complexes. Additionally, the compound’s phenyl groups can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide): Similar structure but with dimethyl groups instead of phenyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of hydrazinecarbothioamide moieties.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar core structure but with different substituents.
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is unique due to its specific combination of phenyl and hydrazinecarbothioamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
42135-83-1 |
|---|---|
分子式 |
C28H24N6S2 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
1-[(E)-[(2E)-1,2-diphenyl-2-(phenylcarbamothioylhydrazinylidene)ethylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C28H24N6S2/c35-27(29-23-17-9-3-10-18-23)33-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-34-28(36)30-24-19-11-4-12-20-24/h1-20H,(H2,29,33,35)(H2,30,34,36)/b31-25+,32-26+ |
InChI 键 |
PPNUJBYQXJIQMK-YESHOFFLSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC=C2)/C(=N/NC(=S)NC3=CC=CC=C3)/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC=C2)C(=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



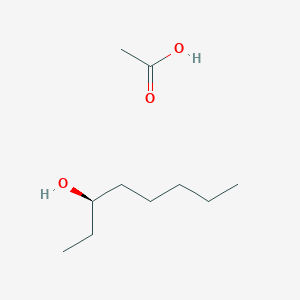
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
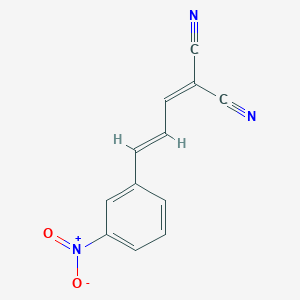
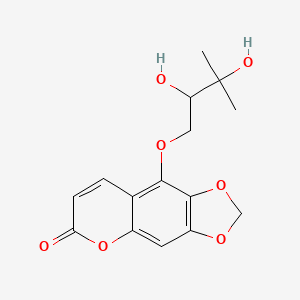

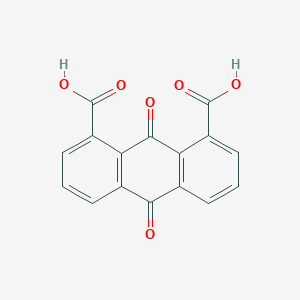
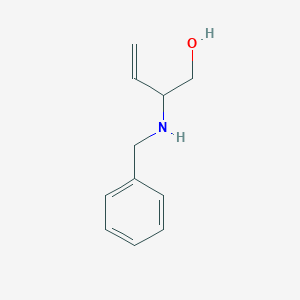
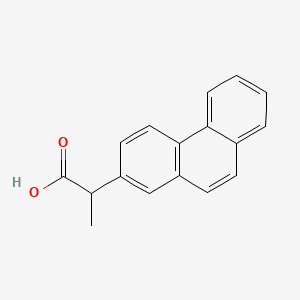
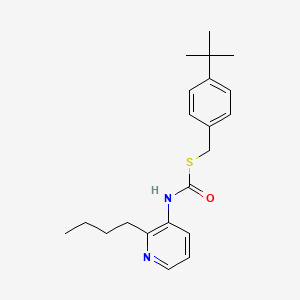
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
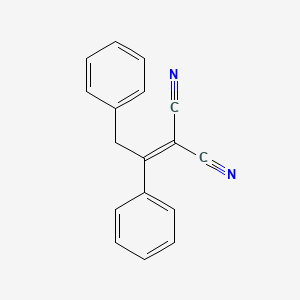

![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
